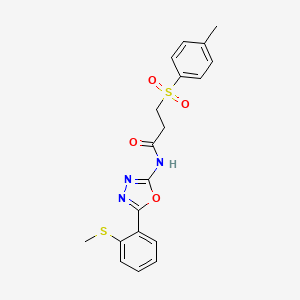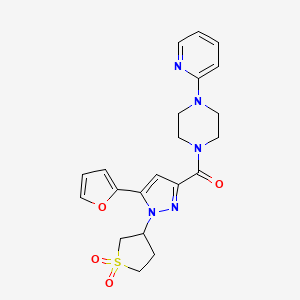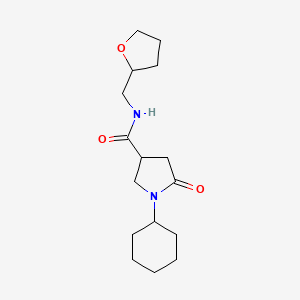
N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide is a synthetic organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a 1,3,4-oxadiazole ring, a methylthio-substituted phenyl group, and a tosyl-propanamide moiety. Oxadiazoles are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide typically involves multiple steps:
-
Formation of the 1,3,4-oxadiazole ring: : This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative. For instance, the reaction of 2-(methylthio)benzoic acid with hydrazine hydrate can form the corresponding hydrazide, which upon cyclization with a dehydrating agent like phosphorus oxychloride (POCl₃) yields the 1,3,4-oxadiazole ring.
-
Introduction of the tosyl-propanamide moiety: : The tosyl group can be introduced by reacting the oxadiazole intermediate with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The propanamide linkage can be formed by subsequent reaction with 3-aminopropanoic acid or its derivatives under appropriate coupling conditions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions, employing more efficient catalysts, and ensuring high purity of intermediates to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like iron powder in acetic acid or catalytic hydrogenation.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, catalytic hydrogenation.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide has been explored for various scientific research applications:
Medicinal Chemistry: Due to its structural features, this compound is investigated for potential anti-inflammatory, antimicrobial, and anticancer activities. The oxadiazole ring is known for its bioactivity, making it a candidate for drug development.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its unique structural properties.
Material Science: The compound’s stability and electronic properties make it suitable for use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methylthio group may enhance binding affinity through hydrophobic interactions, while the tosyl group can improve the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- **N-(5-(2-methoxyphenyl)-1,3
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide: Lacks the methylthio group, which may reduce its bioactivity.
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide: The chloro group can alter the compound’s electronic properties and reactivity.
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-13-7-9-14(10-8-13)28(24,25)12-11-17(23)20-19-22-21-18(26-19)15-5-3-4-6-16(15)27-2/h3-10H,11-12H2,1-2H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXCQRQIIBCGGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[1-(3,4-difluorobenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2697189.png)

![Tert-butyl N-[[4-(but-2-ynoylamino)-2-oxabicyclo[2.2.2]octan-1-yl]methyl]carbamate](/img/structure/B2697191.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2697196.png)
![2-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]quinoxaline](/img/structure/B2697197.png)
![N-[4-chloro-5-formyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]thiophene-2-sulfonamide](/img/structure/B2697198.png)
![1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2697202.png)
![{1-Azabicyclo[3.3.1]nonan-5-yl}methanol hydrochloride](/img/structure/B2697203.png)
![6,7-dimethoxy-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2697207.png)
![N-[2-(4-hydroxyphenoxy)ethyl]acetamide](/img/structure/B2697208.png)

![N-[(4-methoxyphenyl)methyl]-4-{8-oxo-6-[(2-oxo-2-phenylethyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide](/img/structure/B2697210.png)
![N-(4-ethylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2697212.png)
